2-Amino-3,3,3-trifluoro-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

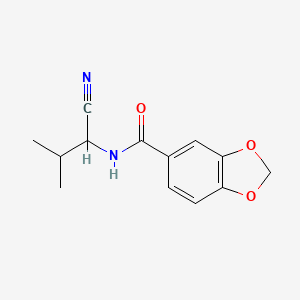

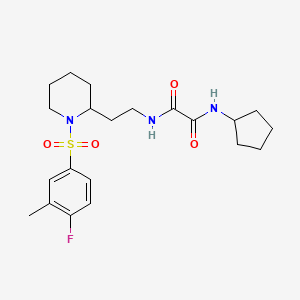

“2-Amino-3,3,3-trifluoro-2-methylpropanamide” is also known as “3,3,3-trifluoro-2-methylalanine”. It is a chemical compound with the CAS Number: 422-23-1 . It has a molecular weight of 157.09 and is typically in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .科学的研究の応用

Enzyme Research and Kinetic Resolution

S-Enantioselective Amidase Research : A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was discovered in Arthrobacter sp. S-2. This enzyme selectively produces (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, showcasing its potential in stereospecific biocatalysis (Fuhshuku et al., 2015).

Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079 produces a cobalt-dependent amidase capable of resolving rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide into optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's thermostability and specific activity highlight its utility in efficient biocatalytic synthesis (Wu et al., 2017).

Chemical Synthesis and Structural Studies

Synthesis of Enantiomers : Shinella sp. R-6 and Arthrobacter sp. S-2 strains have been used for the enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, enabling the preparation of both enantiomers of the compound. This application is significant in the field of asymmetric synthesis and chiral compound production (Fuhshuku et al., 2014).

One-Pot Synthesis Approach : A methodology for the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, highlighting an efficient approach to producing this compound with potential applications in pharmaceuticals and materials science (Li et al., 2013).

Antifungal Activity Study : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides exhibit moderate antifungal activity. This indicates the potential application of such compounds in developing new antifungal agents (Yang et al., 2017).

Pyruvate Dehydrogenase Kinase Inhibition : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been investigated as inhibitors of pyruvate dehydrogenase kinase, indicating potential applications in metabolic research and drug development (Bebernitz et al., 2000).

Biomedical Research

Peptidology and Drug Design : Computational peptidology, assisted by conceptual density functional theory, was used to study new antifungal tripeptides containing variations of this compound, aiding in the process of drug design and development (Flores-Holguín et al., 2019).

Tumor Imaging with PET : Radiolabeled amino acids, including variants of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, have been explored for tumor imaging using positron emission tomography, showcasing its potential in medical imaging and diagnostics (McConathy et al., 2002).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

It’s known that the compound is involved in the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . The specifics of its interaction with its targets and the resulting changes are yet to be fully understood.

特性

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWPZVBJVSGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)